1-Bromo-4-(2-nitroethyl)benzene
Description
1-Bromo-4-(2-nitroethyl)benzene is a brominated aromatic compound featuring a nitroethyl (-CH₂CH₂NO₂) substituent at the para position of the benzene ring. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitroethyl group introduces strong electron-withdrawing effects, influencing both electronic and steric properties . This compound is valuable in synthesizing pharmaceuticals, agrochemicals, and specialty materials, where its substituents enable regioselective functionalization .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2 |
InChI Key |
LGJIRZABHAPNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
1-Bromo-4-(nitromethyl)benzene (CAS: 29559-25-9)
- Structure: Features a nitromethyl (-CH₂NO₂) group instead of nitroethyl.
- Electronic Effects : The shorter nitroalkyl chain reduces steric bulk but maintains strong electron-withdrawing character.
- Reactivity : Higher reactivity in electrophilic substitution due to reduced steric hindrance compared to nitroethyl.
- Physical Properties : Lower molecular weight (216.03 g/mol) and dipole moment (2.87 D) than nitroethyl derivatives .
1-Bromo-4-(3-thienyl)benzene (Compound 6 in )
- Structure : Thiophene ring replaces nitroethyl.
- Electronic Effects : The sulfur-containing thienyl group is less electron-withdrawing, enabling easier electrophilic aromatic substitution.
- Reactivity : Used in Suzuki couplings and iodination (98% yield with NIS) to synthesize precursors for ethynyl derivatives .
1-Bromo-4-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy (-OCF₃) substituent.
- Electronic Effects : Stronger electron-withdrawing effect than nitroethyl, leading to greater ring deactivation.
- Applications : Preferred in pharmaceuticals for enhanced metabolic stability .
Reactivity in Cross-Coupling Reactions
Key Insight : The nitroethyl group in this compound may reduce coupling efficiency compared to less hindered analogs like 1-bromo-4-(chloromethyl)benzene .
Physical and Spectral Properties
Trends : Nitroethyl derivatives exhibit higher molecular weights and polarity compared to nitromethyl analogs, impacting solubility in polar solvents.
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